![molecular formula C33H33NO16 B058588 Aconityldoxorubicin CAS No. 114390-31-7](/img/structure/B58588.png)
Aconityldoxorubicin
Overview
Description
Aconityldoxorubicin is a derivative of Doxorubicin, a well-known chemotherapeutic agent . Doxorubicin is used to treat various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .
Synthesis Analysis
The synthesis of Aconityldoxorubicin involves the reaction of Doxorubicin with cis-aconitic-anhydride . Two isomers of cis-aconytil-daunomycin (cAD) were isolated after the reaction . The structure of the isomers was identified by MS-spectroscopy and 1H and 13C NMR experiments .
Scientific Research Applications
Modern Management of Anthracycline-Induced Cardiotoxicity in Lymphoma Patients : This study discusses the use of nonpegylated liposomal doxorubicin (NPLD) in lymphoma treatment. NPLD has been found to reduce cardiotoxicity while retaining clinical efficacy. The research also emphasizes the importance of biomarker monitoring during chemotherapy for early detection of cardiac damage and strategies to prevent left ventricular ejection fraction deterioration (Olivieri et al., 2017).
Cardiac Function Evaluation for a Novel One-Step Detoxification Product of Aconiti Lateralis Radix Praeparata : This study investigates a detoxification product of Aconiti Lateralis Radix Praeparata, which has been used in Asian countries as a cardiac drug for over a thousand years. The product shows promise in treating heart failure and might inspire new clinical applications for Aconitum products (He et al., 2018).
A pH-Sensitive Doxorubicin Prodrug Based on Folate-Conjugated BSA for Tumor-Targeted Drug Delivery : This research develops a folate-bovine serum albumin-doxorubicin prodrug, which aims to reduce the non-specific toxicity of doxorubicin to normal cells while enhancing its therapeutic efficacy against tumors. The prodrug uses a pH-sensitive linker to release doxorubicin in the acidic environment of lysosomes, offering targeted cancer treatment with reduced side effects (Du et al., 2013).
Cardioprotective Effects of Aconiti Lateralis Radix Praeparata Combined with Zingiberis Rhizoma on Doxorubicin-Induced Chronic Heart Failure in Rats : This study examines the combination of Aconiti Lateralis Radix Praeparata and Zingiberis Rhizoma in treating doxorubicin-induced chronic heart failure in rats. The combination showed improved therapeutic effects compared to their single-use, potentially offering a new approach to mitigate doxorubicin-induced cardiotoxicity (Wen et al., 2019).
Future Directions
While specific future directions for Aconityldoxorubicin are not mentioned in the search results, the use of Doxorubicin in modern cancer therapy is highlighted . The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity .
properties
IUPAC Name |
(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULUYSQCLZAMJZ-DZMFYADZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aconityldoxorubicin | |
CAS RN |
114390-31-7 | |
Record name | Aconityldoxorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114390317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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